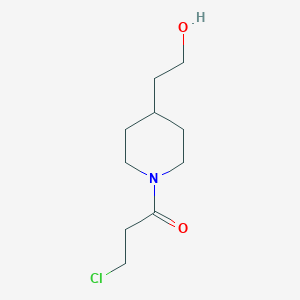

3-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-chloro-1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c11-5-1-10(14)12-6-2-9(3-7-12)4-8-13/h9,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFGVYFZTSVPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Properties

Key differences arise from variations in the substituents on the piperidine ring or aromatic systems. Below is a comparative table:

Functional Group Impact

- Hydroxyethyl vs. Ethoxyethyl : The hydroxyethyl group in the target compound increases hydrophilicity, while ethoxyethyl () enhances lipophilicity, affecting membrane permeability .

- Thiomorpholine vs.

- Aromatic Systems: Thiophene () and quinoline () enable π-π stacking, critical for interactions with biological targets like enzymes or receptors .

Preparation Methods

Chemical Synthesis of 3-Chloro-1-propanol

A recent patented method for synthesizing 3-chloro-1-propanol, a close analog, involves the reaction of 1,3-propanediol with hydrochloric acid catalyzed by benzenesulfonic acid. The process includes:

- Initial reaction of 1,3-propanediol with partial hydrochloric acid and benzenesulfonic acid in a reaction kettle.

- Subsequent addition of residual hydrochloric acid and continued reaction until the desired conversion is achieved.

- Heating with toluene under reflux to remove water.

- Neutralization and distillation to isolate the product.

This method yields over 95% with high conversion efficiency, low toxicity, and good industrial applicability.

Though this process specifically targets 3-chloro-1-propanol, it provides a foundation for preparing chlorinated propanone derivatives by further oxidation or functional group transformation.

Synthesis of this compound

General Synthetic Route

The compound is synthesized by reacting 3-chloropropanone with 4-(2-hydroxyethyl)piperidine under controlled conditions, typically involving:

- Nucleophilic substitution where the piperidine nitrogen attacks the electrophilic carbonyl carbon of 3-chloropropanone.

- Formation of the ketone linkage while retaining the chloro substituent on the propanone chain.

- Maintenance of the hydroxyethyl group on the piperidine ring to preserve functionality.

Reaction Conditions and Catalysis

- Solvent: Polar aprotic solvents such as dimethylformamide or acetonitrile are preferred to facilitate nucleophilic substitution.

- Temperature: Mild heating (50–80°C) to promote reaction without decomposition.

- Catalysts: Acid or base catalysts may be employed to enhance reaction rates and selectivity.

- Purification: Post-reaction purification often involves extraction, crystallization, or chromatography to obtain high-purity product.

Analytical Data and Yield Optimization

| Parameter | Typical Conditions | Observations/Results |

|---|---|---|

| Starting Materials | 3-chloropropanone, 4-(2-hydroxyethyl)piperidine | High purity (>98%) preferred |

| Solvent | DMF, acetonitrile | Enhances nucleophilic substitution |

| Temperature | 50–80°C | Balances rate and stability |

| Reaction Time | 4–12 hours | Dependent on scale and catalyst |

| Catalyst | Acidic or basic catalyst (optional) | Improves reaction kinetics |

| Yield | 70–90% | Optimized by controlling stoichiometry |

| Purification Method | Extraction, crystallization, chromatography | Achieves >95% purity |

Research Findings and Industrial Considerations

- Use of benzenesulfonic acid as a catalyst in related chlorination reactions improves efficiency and reduces byproduct formation.

- Avoidance of over-chlorination and toxic waste generation is critical; mild conditions and selective reagents are preferred.

- Recycling of byproducts and solvents is feasible, enhancing sustainability.

- The reaction scale-up requires careful control of temperature and reagent addition to maintain product quality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.